5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of a base such as triethylamine . The reaction conditions often include boiling chloroform as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it can coordinate with metal ions through its nitrogen atoms, forming stable complexes . These complexes can then interact with biological molecules, leading to various biological effects such as cytotoxicity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its coordination with metal ions.
1,3,4-Thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-Arylazothiazoles: Used in the synthesis of various heterocyclic compounds with biological activities.
Uniqueness
What sets 5,7-DIMETHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE apart is its ability to coordinate with metal ions in multiple ways, both as a bridging bidentate and a non-bridging monodentate ligand . This unique coordination chemistry enhances its potential for various applications in medicinal and coordination chemistry.
Properties
Molecular Formula |
C18H20N6O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5,7-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H20N6O4/c1-10-6-11(2)24-18(20-10)21-16(23-24)17(25)22-19-9-12-7-13(26-3)15(28-5)14(8-12)27-4/h6-9H,1-5H3,(H,22,25)/b19-9+ |
InChI Key |
MEODNQOGFVVKJK-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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